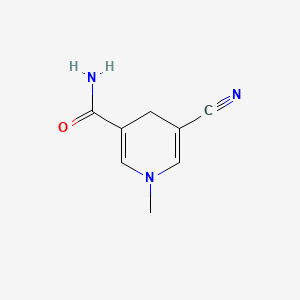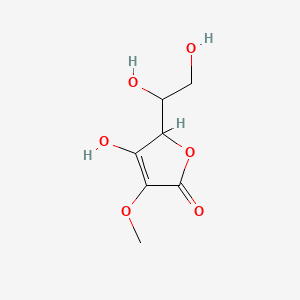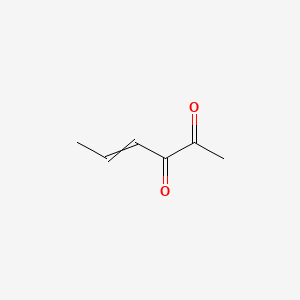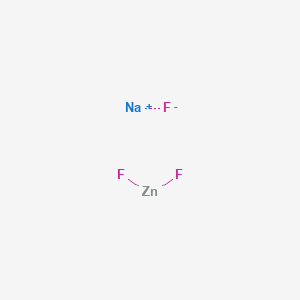
Sodium ZINC fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium zinc fluoride is an inorganic compound composed of sodium, zinc, and fluoride ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically encountered in its crystalline form and is characterized by its high melting point and ionic bonding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium zinc fluoride can be synthesized through several methods. One common approach involves the reaction of zinc metal with fluorine gas, which produces zinc fluoride. This zinc fluoride can then be reacted with sodium fluoride to form this compound. Another method involves the reaction of hydrofluoric acid with zinc, yielding hydrogen gas and zinc fluoride, which can subsequently react with sodium fluoride.
Industrial Production Methods: In industrial settings, this compound is often produced through the fluorolytic sol-gel route. This method involves the use of fluorine-containing precursors and sol-gel processing to create nanoscopic fluoride materials with distinct properties. The sol-gel method is advantageous due to its ability to produce materials with high surface areas and controlled porosity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium zinc fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where zinc can change its oxidation state.
Substitution Reactions: this compound can undergo substitution reactions with other halides or metal fluorides.
Common Reagents and Conditions:
Oxidation: Reactions with strong oxidizing agents can alter the oxidation state of zinc.
Reduction: Reducing agents can convert zinc ions to their metallic state.
Substitution: Reactions with other halides (e.g., chlorine, bromine) can lead to the formation of different metal halides.
Major Products:
Oxidation: Zinc oxide or other higher oxidation state compounds.
Reduction: Metallic zinc.
Substitution: Formation of different metal halides, such as zinc chloride or zinc bromide.
Applications De Recherche Scientifique
Sodium zinc fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its use in drug delivery systems and as a component in dental care products.
Industry: Utilized in the production of advanced materials, including nanomaterials and coatings
Mécanisme D'action
The mechanism by which sodium zinc fluoride exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the fluoride ions can inhibit the activity of certain enzymes, leading to antimicrobial effects. In industrial applications, the compound’s high surface area and reactivity make it an effective catalyst for various chemical processes .
Comparaison Avec Des Composés Similaires
Zinc Fluoride (ZnF2): Shares similar chemical properties but lacks the sodium component.
Sodium Fluoride (NaF): Commonly used in dental care but does not contain zinc.
Zinc Chloride (ZnCl2): Similar in terms of zinc content but differs in its halide component.
Uniqueness: Sodium zinc fluoride is unique due to its combination of sodium, zinc, and fluoride ions, which confer distinct chemical and physical properties. This combination allows for a wide range of applications that are not possible with the individual components alone .
Propriétés
IUPAC Name |
sodium;difluorozinc;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXOUHQVZZLFE-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].F[Zn]F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3NaZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
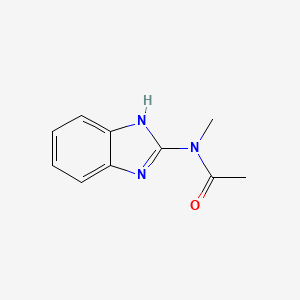
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
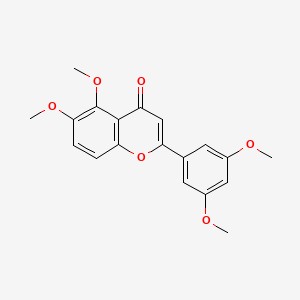
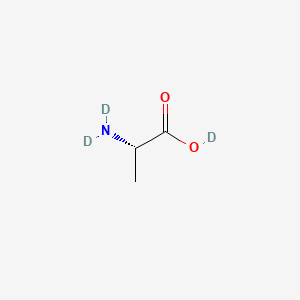
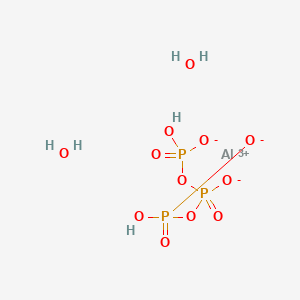

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
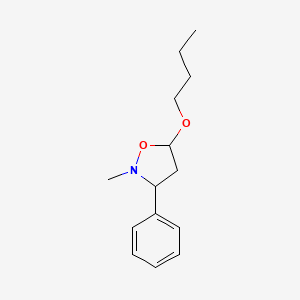
![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)
